4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
Description
4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is an angular furocoumarin derivative synthesized via the Williamson reaction of hydroxycoumarin with phenacyl bromide in refluxing acetone in the presence of K₂CO₃. This reaction forms a keto ether intermediate, which undergoes cyclization with polyphosphoric acid to yield the final product . The compound features a fused furochromenone core with methyl groups at positions 4, 8, and 9 and a phenyl substituent at position 2. Its molecular formula is C₂₀H₁₆O₃, with a molecular weight of 304.34 g/mol.
Furocoumarins like this derivative are structurally related to psoralens, which are known for their phototherapeutic applications in treating skin disorders such as vitiligo and psoriasis. However, the specific pharmacological properties of this compound remain understudied compared to other analogs.
Properties
Molecular Formula |
C20H16O3 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4,8,9-trimethyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H16O3/c1-11-9-16-18(12(2)13(3)20(21)23-16)19-17(11)15(10-22-19)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
CDWCZADTJJXCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with methylating agents in the presence of a base, followed by cyclization to form the furochromenone structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted furochromenones, depending on the specific reagents and conditions used .
Scientific Research Applications
4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between 4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one and related compounds:
Pharmacological and Physicochemical Differences
Bioactivity: The 2,8-dihydroxy derivative exhibits antioxidant properties due to its phenolic hydroxyl groups, as observed in Tibouchina species extracts . 9-Ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one (C₂₁H₁₈O₄) has a methoxy group that could improve DNA binding affinity compared to the target compound’s unsubstituted phenyl group .
Synthesis vs. Natural Isolation :
- The target compound and 2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one are synthetic derivatives , whereas 2,8-dihydroxy-7H-furo[2,3-f]chromen-7-one is naturally occurring .
Solubility and Stability :
- Hydroxyl groups in the dihydroxy derivative improve water solubility but may reduce metabolic stability. Methyl and phenyl groups in the target compound enhance lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, supported by various studies and data.
- Molecular Formula : C₁₉H₁₄O₃
- Molecular Weight : 294.32 g/mol
- CAS Number : 374765-22-7
- Density : 1.2 g/cm³
- Boiling Point : 585.7 °C
Anti-inflammatory Properties
Research indicates that derivatives of furochromones exhibit significant anti-inflammatory activity. For example, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages without causing cytotoxicity. This suggests a potential role in treating inflammatory diseases .
Neuroprotective Effects
Studies have highlighted the potential of this compound in neuroprotection. It has been evaluated for its inhibitory effects on cholinesterases, which are implicated in Alzheimer's disease. The compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of approximately 19.2 μM and 13.2 μM respectively . This activity could contribute to cognitive enhancement and neuroprotection.
Anticancer Activity
The anticancer potential of furochromone derivatives has also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism involves the activation of the caspase pathway and modulation of Bcl-2 family proteins .
Data Summary
| Activity Type | Target/Cell Line | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Anti-inflammatory | RAW 264.7 | Not specified | |
| Neuroprotective | AChE | 19.2 | |
| Neuroprotective | BChE | 13.2 | |
| Anticancer | MCF-7 | Not specified |
Case Studies
- Study on Anti-inflammatory Activity : A study investigated various furochromone derivatives for their ability to inhibit NO production in RAW 264.7 cells stimulated with LPS. The results indicated that these compounds could significantly reduce inflammation without cytotoxic effects, making them promising candidates for further development in treating inflammatory disorders .
- Neuroprotective Study : Another research focused on the dual inhibition of AChE and BChE by furochromone derivatives, highlighting their potential use in Alzheimer's disease treatment. The study utilized molecular docking techniques to elucidate the interactions between these compounds and the enzyme targets, confirming their ability to penetrate cell membranes effectively due to favorable lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
